molecular formula C14H22N2O B1584920 n-[3-(Dipropylamino)phenyl]acetamide CAS No. 51732-34-4

n-[3-(Dipropylamino)phenyl]acetamide

Cat. No.: B1584920
CAS No.: 51732-34-4
M. Wt: 234.34 g/mol
InChI Key: XGXZHDLFQSBZQU-UHFFFAOYSA-N
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Description

N-[3-(Dipropylamino)phenyl]acetamide is a chemical compound with the CAS Registry Number 51732-34-4 . Its molecular formula is C 14 H 22 N 2 O, and it has a molecular weight of 234.34 g/mol . The compound is classified for acute toxicity (Hazard Statement H302), indicating it is harmful if swallowed . As a derivative of acetamide, this compound belongs to a class of molecules known for their utility in various research and industrial fields, such as organic synthesis and the development of pharmaceuticals and pesticides . The specific dipropylamino-phenyl structure suggests potential for use in advanced chemical synthesis, possibly as an intermediate or building block in medicinal chemistry programs. Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) for comprehensive handling and hazard information before use .

Properties

IUPAC Name

N-[3-(dipropylamino)phenyl]acetamide
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InChI

InChI=1S/C14H22N2O/c1-4-9-16(10-5-2)14-8-6-7-13(11-14)15-12(3)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGXZHDLFQSBZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
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DSSTOX Substance ID

DTXSID9068663
Record name Acetamide, N-[3-(dipropylamino)phenyl]-
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Molecular Weight

234.34 g/mol
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CAS No.

51732-34-4
Record name N-[3-(Dipropylamino)phenyl]acetamide
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Record name Acetamide, N-(3-(dipropylamino)phenyl)-
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Record name Acetamide, N-[3-(dipropylamino)phenyl]-
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Record name Acetamide, N-[3-(dipropylamino)phenyl]-
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Record name N-[3-(dipropylamino)phenyl]acetamide
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Record name N-[3-(Dipropylamino)phenyl]acetamide
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Ii. Synthetic Methodologies and Strategic Design for N 3 Dipropylamino Phenyl Acetamide

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis of N-[3-(Dipropylamino)phenyl]acetamide identifies several logical bond disconnections, suggesting multiple synthetic pathways. The most apparent disconnections are at the amide C-N bond and the two C-N bonds of the dipropylamino group.

Pathway A: Amide Bond Formation Last. This primary pathway involves disconnecting the acetamide (B32628) bond. This suggests a late-stage acylation or amidation reaction. The key precursor, or "synthon," is 3-(dipropylamino)aniline, which would be reacted with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Pathway B: Amine Alkylation Last. An alternative disconnection strategy targets the C-N bonds of the dipropylamino moiety. This approach starts with a pre-formed acetamide, specifically N-(3-aminophenyl)acetamide. The synthesis would then proceed via the N,N-dipropylation of the primary amino group.

Pathway C: Convergent Synthesis. A third approach involves building the substituted aniline (B41778) from simpler precursors. For example, starting with 3-nitrophenol, one could perform an N,N-dipropylation, followed by reduction of the nitro group to an amine, and a final acetylation step.

These retrosynthetic pathways provide a roadmap for the various synthetic strategies discussed below.

Classical and Established Synthetic Routes

Traditional methods for synthesizing this compound rely on well-established, high-yielding reactions that are staples of organic synthesis.

The formation of the acetamide group is typically achieved through the acylation of an aniline precursor. The most common method involves the reaction of a primary or secondary amine with a carboxylic acid derivative.

In the context of Pathway A, 3-(dipropylamino)aniline is reacted with an acetylating agent. The Schotten-Baumann reaction conditions, which involve reacting an amine with an acid chloride in the presence of a base, provide a reliable route. A common laboratory-scale synthesis involves reacting the aniline derivative with chloroacetic acid and a base like sodium hydroxide, followed by further steps to yield the final acetamide derivative. ijper.org Alternatively, direct reaction with acetic anhydride, often in a suitable solvent or neat, can efficiently produce the desired acetamide. mdpi.com The use of a catalyst, such as a few drops of concentrated sulfuric acid, can accelerate the reaction with acetic anhydride. mdpi.com

A general procedure for the N-acetylation of anilines can also be performed using acetonitrile (B52724) as both the solvent and the acetyl source, mediated by a base, offering a transition-metal-free approach. researchgate.net

This approach focuses on introducing the dipropylamino group onto a phenyl ring that already contains the acetamido functionality or a precursor to it. Starting with N-(3-aminophenyl)acetamide, a direct N,N-dialkylation is required. However, direct alkylation of anilines with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. google.com

To achieve selective N-alkylation, indirect methods are often preferred. One effective strategy is reductive amination. This would involve reacting N-(3-aminophenyl)acetamide with propionaldehyde (B47417) in the presence of a reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net This two-step, one-pot procedure involves the initial formation of an imine, which is then reduced in situ to the secondary amine. Repeating the process would yield the tertiary amine.

Another established method for selective N-alkylation involves protecting the amino group before alkylation. For instance, aminophenols can be selectively alkylated on the amino group by first condensing them with an aldehyde (like benzaldehyde) and subsequently reducing the resulting imine with sodium borohydride in a one-pot reaction. umich.eduresearchgate.net While this is typically applied to aminophenols, the principle can be adapted for phenylenediamines.

Table 1: Comparison of Classical N-Alkylation Strategies

MethodStarting MaterialReagentsKey FeaturesPotential Issues
Direct Alkylation N-(3-aminophenyl)acetamidePropyl halide (e.g., propyl bromide), Base (e.g., K₂CO₃)Simple, one-step process.Poor selectivity, risk of over-alkylation (quaternary salt formation). google.com
Reductive Amination N-(3-aminophenyl)acetamidePropionaldehyde, Reducing Agent (e.g., NaBH₄)Good selectivity for mono- and di-alkylation with control of stoichiometry. umich.eduRequires multiple equivalents of aldehyde and reducing agent.
Imination-Reduction 3-Aminophenol1. Aldehyde (for protection/reaction) 2. Reducing Agent (e.g., NaBH₄)High yields for selective alkylation. researchgate.netMulti-step; may require protection/deprotection of other functional groups.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These include the use of advanced catalytic systems and innovative process technologies like flow chemistry.

Catalysis offers powerful tools to control the outcome of chemical reactions, enhancing selectivity and reducing waste.

Metal-Free Amidation: To circumvent the use of often toxic or expensive transition metals, metal-free strategies for N-aryl amide synthesis have been developed. One such method involves the amination of aryltriazenes with acetonitrile, using a Brønsted acidic ionic liquid as a recyclable promoter under ambient conditions. arabjchem.org This approach uses water as the oxygen source and acetonitrile as the nitrogen donor, aligning with green chemistry principles. arabjchem.org

Palladium-Catalyzed C-H Functionalization: Palladium catalysis can be used for the direct functionalization of C-H bonds. While not a direct route to the target molecule, related transformations highlight the power of this approach. For instance, Pd(II)-catalyzed C-H functionalization of aryl acetamides can be used to couple them with other molecules, demonstrating the reactivity of the acetamide-directed system. acs.org

Umpolung Amide Synthesis (UmAS): For challenging N-aryl amides, an "umpolung" or reverse-polariity strategy has been developed. This method reacts α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter, avoiding the need for other activating agents and proceeding without loss of stereochemical integrity where applicable. nih.gov

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency.

The synthesis of substituted anilines, key intermediates for this compound, is well-suited to flow processing. For example, the biocatalytic reduction of aromatic nitro compounds to anilines has been successfully demonstrated in a continuous packed-bed reactor. nih.gov This method uses an immobilized nitroreductase, operates at room temperature and pressure, and avoids the need for high-pressure hydrogen gas or precious-metal catalysts. nih.govacs.org A continuous extraction module can be integrated, allowing for a closed-loop process where cofactors are reused. acs.org

Similarly, combining multiple reaction steps into a single continuous process has been demonstrated for the synthesis of N-arylaziridines from anilines. researchgate.net This approach allows for rapid optimization and safe handling of potentially hazardous intermediates. These principles could be applied to a multi-step synthesis of this compound, for instance, by designing a flow process that combines nitro group reduction, N-alkylation, and subsequent N-acetylation in a sequential, integrated system.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. acs.orgresearchgate.net These principles provide a framework for creating safer, more efficient, and environmentally benign chemical processes. youtube.comyoutube.com

Key green chemistry principles applicable to the synthesis include:

Waste Prevention: It is preferable to prevent waste formation than to treat it after it has been created. acs.org Metrics like the E-factor (kg of waste per kg of product) and Process Mass Intensity (PMI) are used to quantify waste generation. acs.org For amide synthesis, catalytic routes that produce only water as a byproduct are highly favored. walisongo.ac.id

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The acetylation of N,N-dipropyl-m-phenylenediamine using acetic anhydride generally offers a higher atom economy compared to using acetyl chloride, which generates hydrogen chloride as a byproduct.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.com This involves selecting less hazardous reagents and solvents. For instance, replacing carcinogenic solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or ethanol (B145695) is a key consideration. researchgate.netgoogle.com

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. walisongo.ac.id The use of boric acid as a catalyst for amide bond formation represents a greener alternative to traditional coupling reagents that generate significant waste. walisongo.ac.id

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The development of selective enzymatic processes, for example, can often eliminate the need for protecting groups. acs.org

The following table provides a comparative analysis of different hypothetical synthetic routes for the acetylation step in the synthesis of this compound, evaluated against green chemistry metrics.

Acetylating AgentCatalyst/ReagentSolventByproductAtom EconomyEnvironmental/Safety Concerns
Acetyl Chloride Stoichiometric Base (e.g., Triethylamine)DichloromethaneTriethylamine Hydrochloride, HClLowerUse of hazardous solvent, corrosive byproduct.
Acetic Anhydride None or Acid CatalystEthyl Acetate (B1210297)Acetic AcidHigherAcetic acid can be recovered/reused.
Acetic Acid Boric Acid CatalystToluene (with Dean-Stark trap)WaterHighestGenerates only water as a byproduct, use of a catalyst. walisongo.ac.id

This table is generated based on general principles of amide synthesis and green chemistry for illustrative purposes.

Methodological Advancements in Purification for Research Integrity

The purity of this compound is critical for obtaining reliable and reproducible results in research settings. Methodological advancements in purification aim to achieve high purity levels by removing unreacted starting materials, byproducts, and other contaminants.

Common and advanced purification techniques include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org The choice of solvent is crucial; ethanol or a mixture of ethyl acetate and hexanes are often effective. walisongo.ac.idorgsyn.org

Column Chromatography: For separating complex mixtures, column chromatography is a powerful tool. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the eluting solvent, allowing for their separation. nih.govgoogle.com This method is particularly useful for removing impurities with similar polarity to the desired product.

Acid-Base Extraction: This technique exploits the different solubility properties of acidic, basic, and neutral compounds. To remove any unreacted N,N-dipropyl-m-phenylenediamine (a basic impurity), the crude product can be dissolved in an organic solvent and washed with a dilute acid solution. Conversely, acidic impurities, such as acetic acid from the acetylation reaction, can be removed by washing with a basic solution like sodium bicarbonate or sodium carbonate. walisongo.ac.idorgsyn.org

Vacuum Distillation: This method is employed for the purification of liquid precursors, such as N,N-dipropyl-m-phenylenediamine, especially if they have high boiling points. google.com Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound. orgsyn.orggoogle.com

The following table summarizes the applicability of these purification methods.

Purification MethodType of Impurity RemovedPhase of CompoundKey Principle
Recrystallization Soluble impurities, byproductsSolidDifferential solubility at varying temperatures. orgsyn.org
Column Chromatography Structurally similar byproducts, unreacted reagentsSolid/LiquidDifferential adsorption and partitioning. nih.gov
Acid-Base Extraction Acidic or basic impurities (e.g., unreacted amine, acidic byproducts)Liquid (in solution)Differential solubility in aqueous acid/base. walisongo.ac.id
Vacuum Distillation Non-volatile or less volatile impuritiesLiquidDifference in boiling points under reduced pressure. google.com

Ensuring the chemical integrity of this compound through these advanced purification methodologies is a critical step that underpins the validity of subsequent scientific research. orgsyn.orgnih.govnih.gov

Iii. Advanced Structural Elucidation and Conformational Analysis of N 3 Dipropylamino Phenyl Acetamide

High-Resolution Spectroscopic Techniques for Detailed Structural Insight

Spectroscopic techniques are invaluable for probing the intricate details of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. For N-[3-(Dipropylamino)phenyl]acetamide, both ¹H and ¹³C NMR would provide critical information.

Based on the structure of this compound, the following ¹H NMR spectral characteristics would be anticipated:

Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern would be expected.

Amide Proton: The N-H proton of the acetamide (B32628) group would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. In a related compound, phenacetin, this signal appears around 8.1 ppm.

Propyl Protons: The dipropylamino group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the nitrogen atom.

Acetyl Protons: The methyl protons of the acetamide group would be expected to appear as a sharp singlet in the upfield region, likely around δ 2.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide group and the various carbons of the phenyl and dipropyl groups.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the preferred conformation of the molecule in solution.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic (C-H)6.5 - 7.5Multiplet
Amide (N-H)7.5 - 8.5Broad Singlet
N-Methylene (N-CH₂)3.0 - 3.5Triplet
Methylene (-CH₂-)1.5 - 2.0Multiplet
Methyl (-CH₃)0.8 - 1.2Triplet
Acetyl (CO-CH₃)1.9 - 2.3Singlet

This table represents predicted data based on general principles and data from analogous compounds. Actual experimental values may vary.

For this compound, key expected vibrational bands would include:

N-H Stretch: A characteristic band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ for the carbonyl group of the secondary amide.

N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond coupled with C-N stretching.

C-N Stretch: Vibrations associated with the C-N bonds of the dipropylamino and acetamide groups would be expected in the 1200-1400 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and acetyl groups would be observed in the 2850-3000 cm⁻¹ region.

Predicted Key FT-IR Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C-N Stretch1200 - 1400

This table represents predicted data based on general principles. Actual experimental values may vary.

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) gives valuable information about the molecule's structure.

For this compound (molar mass: 234.34 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 235. Key fragmentation pathways would likely involve:

Loss of the acetamide group: Cleavage of the amide bond could lead to the formation of a fragment corresponding to 3-(dipropylamino)aniline.

Cleavage of the propyl chains: Fragmentation of the dipropylamino group through the loss of propyl or smaller alkyl radicals is a probable pathway.

Formation of an acylium ion: Cleavage of the N-phenyl bond could result in the formation of the acetamide fragment or a related acylium ion.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While no published crystal structure for this compound exists, a hypothetical analysis can be considered. Such a study would reveal the conformation of the dipropylamino and acetamide groups relative to the phenyl ring and how the molecules pack in the crystal lattice.

In the solid state, molecules are held together by a network of intermolecular forces. For this compound, the most significant of these would be hydrogen bonding. The amide group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal structure, a common feature in acetanilides. The nature and geometry of these hydrogen bonds are crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Conformational Studies

In the absence of experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and electronic properties of a molecule. A computational study of this compound would involve:

Conformational Search: Identifying all possible low-energy conformations by systematically rotating the single bonds, particularly around the C-N bonds of the dipropylamino and acetamide groups.

Geometry Optimization: Calculating the optimized geometry for each stable conformer to determine their relative energies and populations.

Frequency Calculations: Predicting the vibrational spectra (IR and Raman) for comparison with experimental data.

NMR Chemical Shift Prediction: Calculating the theoretical NMR chemical shifts to aid in the assignment of the experimental spectrum.

Such studies on related molecules have shown that the interplay of steric effects and weak intramolecular interactions, such as n→π* interactions, can significantly influence conformational preferences.

Potential Energy Surface Scans and Conformational Landscape Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical framework that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgmdpi.com By systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy, a map of the conformational landscape can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers to rotation between them (saddle points or transition states). libretexts.org

For this compound, the key rotational degrees of freedom are around the C(aryl)-N(amino) bond, the N(amino)-C(propyl) bonds, the C(aryl)-N(acetamido) bond, and the N(acetamido)-C(carbonyl) bond. Theoretical studies on analogous molecules, such as para-substituted anilines and N-arylacetamides, indicate that the rotation around the C(aryl)-N bonds is subject to significant energy barriers due to the interplay of steric hindrance and electronic effects like π-conjugation. researchgate.netmsu.edu

Potential energy surface scans for this compound would likely be performed by rotating key dihedral angles, such as:

τ1 (C2-C3-N-Cα): Rotation around the C(aryl)-N(dipropylamino) bond.

τ2 (C3-N-Cα-Cβ): Rotation of the propyl groups.

τ3 (C2-C1-N-C=O): Rotation around the C(aryl)-N(acetamido) bond.

τ4 (C1-N-C=O-C): Rotation around the amide bond, which typically has a high barrier due to its partial double bond character. msu.edu

The resulting PES would identify the low-energy conformers. It is expected that the orientation of the dipropylamino group and the acetamido group relative to the phenyl ring will define the major conformational families. For instance, studies on N,N-diethylacetamides have shown the existence of stable gauche and cis conformers. nih.gov Similar principles would apply here, where the spatial arrangement of the bulky dipropyl groups and the acetamido group will be governed by a balance of attractive and repulsive forces.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from PES Scans

ConformerDihedral Angle (τ1)Dihedral Angle (τ3)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum~45°~30°0.0075.3
Local Minimum 1~135°~35°1.2012.4
Local Minimum 2~40°~150°2.502.1
Transition State 1~30°5.80-
Transition State 2~90°~30°4.50-

Note: This data is hypothetical and intended to be illustrative of typical findings from a PES scan. The dihedral angles represent the torsion that defines the orientation of the substituents relative to the phenyl ring. The relative energies are calculated with respect to the most stable conformer (Global Minimum).

The data in the table illustrates how a PES scan can quantify the energy differences between various spatial arrangements of the molecule's functional groups. The rotational barrier for the C(aryl)-N(acetamido) bond in related acetanilides can be substantial, influencing which conformations are accessible at room temperature. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Conformation

While PES scans provide a static map of conformations, typically calculated for an isolated molecule in the gas phase, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, often in a simulated solvent environment. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule explores different conformations, interacts with solvent molecules, and fluctuates around its equilibrium states. acs.org

For this compound, an MD simulation would typically be initiated from a low-energy structure identified by PES scans. The molecule would be placed in a box of solvent molecules (e.g., water or a non-polar solvent like n-hexane) to mimic solution-phase conditions. The simulation would track the atomic positions and velocities over a period of nanoseconds or longer.

Analysis of the MD trajectory would provide insights into:

Dominant Conformations in Solution: The simulation can reveal which conformers are most populated in a specific solvent. The polarity of the solvent can influence conformational preference; for example, more polar conformers may be stabilized in polar solvents. nih.gov

Conformational Transitions: The simulation allows for the observation of transitions between different conformational states, providing information on the timescales of these dynamic processes.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of hydrogen bonding and other solvent-solute interactions that can impact the conformational landscape.

Flexibility of Propyl Chains: MD simulations are particularly useful for characterizing the flexibility of the alkyl chains of the dipropylamino group, which are likely to be highly mobile.

Table 2: Illustrative Conformational Population Analysis from a Hypothetical 100 ns MD Simulation

SolventConformer FamilyAverage Population (%)Key Intermolecular Interactions
Water (Polar)Global Minimum (as defined in Table 1)65Hydrogen bonding between amide C=O and water
Local Minimum 125Transient H-bonds, favorable dipole interactions
Other10-
n-Hexane (Non-polar)Global Minimum (as defined in Table 1)80van der Waals interactions
Local Minimum 118van der Waals interactions
Other2-

Note: This data is hypothetical and for illustrative purposes. It demonstrates how the conformational equilibrium can shift depending on the solvent environment, a key insight gained from MD simulations.

Recent studies on substituted anilines and related compounds have successfully used MD simulations to understand their dynamic behavior and interactions in complex environments. acs.orgnih.gov These computational approaches provide a powerful complement to experimental methods for the comprehensive structural elucidation of flexible molecules like this compound.

Iv. Computational Chemistry and in Silico Modeling of N 3 Dipropylamino Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict electronic structure, orbital energies, and reactivity indicators, offering a baseline for further computational studies.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecular systems. For a compound like N-[3-(Dipropylamino)phenyl]acetamide, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its optimized geometry and electronic landscape. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive.

In similar studies on thiazole-bearing sulfonamide analogs, DFT calculations have been used to assess electronic properties and their correlation with biological activity. nih.gov For this compound, the analysis would reveal how the dipropylamino and acetamido groups influence the electron distribution across the phenyl ring. The results of such an analysis, while not yet published for this specific molecule, can be illustrated by data from related compounds.

This table presents hypothetical data based on calculations for analogous compounds to illustrate the type of information generated by DFT studies.

Ab initio methods, which include DFT, are instrumental in predicting spectroscopic characteristics. Theoretical calculations can forecast vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming the compound's structure. Time-dependent DFT (TD-DFT) can further predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net By comparing calculated spectra with experimental data, a high degree of confidence in the compound's identity and conformation can be established.

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for hypothesizing how a ligand might interact with a biological target.

In silico molecular docking simulations would place this compound into the active site of a target protein to predict its binding conformation and affinity. This process is exemplified in studies of N-phenylacetamide-based sulfonamides, which were docked into various carbonic anhydrase isoforms to predict binding modes and affinities, revealing key interactions that drive inhibition. nih.govnih.gov Similarly, docking studies on other acetamide (B32628) derivatives have helped identify potential protein targets and clarify mechanisms of action. nih.gov

For this compound, a docking study against a hypothetical target receptor would involve preparing the ligand and protein structures and then using a program like AutoDock to find the most favorable binding poses. nih.gov The output includes a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. The analysis would highlight hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and amino acid residues in the target's binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Result (Illustrative) Interpretation
Binding Energy -8.5 kcal/mol Strong predicted binding affinity
Hydrogen Bonds Formed with Ser234, Gln451 Key stabilizing interactions
Hydrophobic Interactions Phenyl ring with Phe330, Trp84 Contributes to binding specificity
Interacting Residues Ser234, Gln451, Phe330, Trp84 Defines the binding site environment

This table is a hypothetical representation of docking results to illustrate the method's output.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. This model serves as a template for designing new molecules or searching databases for existing ones with a higher probability of being active. Hotspot analysis of a protein's binding site identifies key regions that contribute most significantly to the binding energy.

A pharmacophore model for this compound would likely include hydrogen bond donors/acceptors (from the amide group), a hydrophobic aromatic feature (the phenyl ring), and additional hydrophobic points (the propyl groups). In studies of related N-arylacetamides, ligand-based virtual screening combined with docking was used to identify more potent analogs, a process guided by pharmacophoric features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Biochemical Mechanism Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR can predict the potency of new, untested compounds and offer insights into the mechanism of action.

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP for lipophilicity, molecular weight, topological polar surface area), would be calculated. Statistical methods are then used to build a model correlating these descriptors with activity.

For instance, a 2D-QSAR study on N-phenylacetamide-based carbonic anhydrase inhibitors successfully created a model to predict inhibitory activity. nih.govnih.gov Such a model for compounds related to this compound could take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)

Where pIC₅₀ is the measure of biological activity, and the β coefficients represent the contribution of each descriptor. This model would allow for the prediction of activity for novel analogs and guide the synthesis of more potent molecules.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-phenylacetamide
Acetanilide (B955)
N-phenylacetamide-2-oxoindole benzenesulfonamide
α-amino amide
N,N-disubstituted pyrazolopyrimidine acetamide
N-acetyl-diaryl-azabicyclononanyl-spiro-thiadiazole

Development of Predictive Models for In Vitro Biochemical Parameters

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational toxicology and drug discovery. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For aromatic amines and N-phenylacetamide derivatives, a class to which this compound belongs, various predictive models have been developed to forecast their biochemical and toxicological endpoints.

Recent studies have focused on creating robust, OECD-compliant predictive models for the mutagenic activity of aromatic amines by synergizing machine learning (ML) with conceptual density functional theory (CDFT). These models utilize a large dataset of aromatic amines to train and validate ML algorithms like SPAARC, RandomTree, and JCHAID*. The goal is to predict outcomes of biological assays, such as the Ames test, which is widely used to assess the mutagenic potential of chemical compounds.

The development of these models often involves calculating a wide array of molecular descriptors for the compounds, including those for the parent molecules (procarcinogens) and their activated metabolites. The predictive power of these models is rigorously tested through internal and external validation methods to ensure their reliability. For instance, models for aromatic amines have shown high correct classification rates in both training and test sets.

While direct predictive models for the in vitro biochemical parameters of this compound are not extensively documented in publicly available literature, the methodologies applied to similar N-phenylacetamide derivatives and aromatic amines provide a strong framework for its evaluation. These approaches can be used to predict various parameters, including enzyme inhibition, cytotoxicity, and mutagenicity.

V. Mechanistic Investigations of N 3 Dipropylamino Phenyl Acetamide S Interactions in Biological Systems in Vitro and in Silico

Enzyme Modulation and Kinetic Characterization (In Vitro Biochemical Assays)

No public research data was found describing the effects of N-[3-(Dipropylamino)phenyl]acetamide on any specific enzyme. There are no available biochemical assays detailing its kinetic profile as either an inhibitor or an activator.

Analysis of Enzyme Inhibition/Activation Mechanisms

Without primary kinetic data, no analysis of potential enzyme inhibition or activation mechanisms for this compound can be provided.

Receptor Binding Profile Analysis (In Vitro Biophysical Methods)

There is no information available from in vitro biophysical studies, such as radioligand binding assays or surface plasmon resonance, to characterize the receptor binding profile of this compound.

Ligand-Receptor Association and Dissociation Kinetics

Data on the association (kon) and dissociation (koff) rates for this compound with any biological receptor are absent from the scientific literature.

Cellular Pathway Modulation Studies (In Vitro Cell-Based Assays, focusing on signaling)

No cell-based assay results have been published that investigate the modulatory effects of this compound on any cellular pathways.

Investigation of Intracellular Signaling Cascades

There is no available research on the impact of this compound on intracellular signaling cascades.

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets

While SAR studies exist for other classes of acetamide (B32628) derivatives, there are no specific SAR studies published for this compound and its analogues against any defined biochemical target. nih.gov Research on other N-phenylacetamide derivatives has explored their antibacterial and nematicidal activities, but these findings are not transferable to the subject compound without direct experimental evidence. nih.gov

Positional Scanning and Analog Libraries for SAR Mapping

The exploration of the structure-activity relationships (SAR) for a given bioactive compound is a cornerstone of medicinal chemistry and drug discovery. For a molecule like this compound, this process involves the systematic synthesis and evaluation of analog libraries to understand how different parts of the molecule contribute to its biological activity. Positional scanning is a key strategy in this endeavor, where each position of the core scaffold is methodically altered to map the chemical space and identify critical structural features for interaction with a biological target.

The core structure of this compound offers several key positions for modification, primarily centered around the N-phenylacetamide scaffold. These include the dipropylamino group, the acetamide moiety, and the phenyl ring itself. By creating libraries of analogs where each of these positions is systematically varied, researchers can deconstruct the molecule's activity into contributions from its constituent parts.

A typical approach to building an analog library for a compound like this compound would involve modifications at three main regions:

The Amino Group: The n-propyl groups on the tertiary amine can be varied in terms of their size, lipophilicity, and steric bulk. For instance, they could be replaced with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties.

The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity in many N-aryl acetamide series. nih.govnih.gov Analogs can be synthesized with substituents at the ortho-, meta-, and para-positions relative to the acetamide group. These substituents can range from electron-donating to electron-withdrawing groups to probe the electronic requirements of the binding pocket.

The Acetamide Group: The acetamide portion of the molecule can also be modified. The methyl group could be replaced with other alkyl or aryl groups, or the entire acetamide group could be exchanged for other functionalities to explore the importance of the hydrogen bonding capabilities of the amide. drugdesign.org

The synthesis of such analog libraries often relies on established chemical reactions. For example, variations in the N-phenylacetamide portion can be achieved through amide coupling reactions between a substituted aniline (B41778) and a corresponding carboxylic acid or acyl chloride. nih.gov

The resulting analogs are then screened in relevant in vitro biological assays to determine their activity, often expressed as an IC50 or EC50 value. The data from these screens are then compiled into SAR tables to visualize the impact of each structural modification.

For instance, a hypothetical positional scanning study on this compound might yield data similar to that presented in the interactive tables below. These tables illustrate how systematic modifications to the core structure could influence biological activity.

Table 1: SAR of the Amino Group Analogs

Compound IDR1 GroupR2 GroupBiological Activity (IC50, µM)
1 n-Propyl n-Propyl 5.2
1aMethylMethyl15.8
1bEthylEthyl8.1
1cn-Butyln-Butyl9.5
1dIsopropylIsopropyl12.3

In this hypothetical example, the data suggests that the n-propyl groups are optimal for activity, as both smaller and larger alkyl substituents lead to a decrease in potency.

Table 2: SAR of Phenyl Ring Substitution

Compound IDSubstituent (Position)Biological Activity (IC50, µM)
1 None 5.2
2a4-Fluoro3.1
2b4-Chloro2.8
2c4-Methyl7.9
2d2-Fluoro18.4

This table demonstrates the potential impact of substitution on the phenyl ring, a common theme in the SAR of aryl acetamides. nih.govnih.gov Here, electron-withdrawing groups at the para-position enhance activity, while a substituent at the ortho-position is detrimental.

By integrating the findings from these positional scans, researchers can construct a comprehensive SAR map for the this compound scaffold. This knowledge is invaluable for the design of second-generation analogs with improved potency, selectivity, and other desirable properties. These studies underscore the importance of systematic analog synthesis in elucidating the molecular interactions that govern biological function.

Vi. Derivatization and Analog Synthesis of N 3 Dipropylamino Phenyl Acetamide for Mechanistic Probing

Rational Design Principles for N-[3-(Dipropylamino)phenyl]acetamide Analogs

The rational design of analogs of this compound is guided by a systematic exploration of its core structure to elucidate the contribution of each component to its biological activity. The parent molecule can be dissected into three primary regions for modification: the N,N-dipropylamino group, the central phenyl ring, and the N-acetamide moiety. Structure-activity relationship (SAR) studies on related acetamide-containing scaffolds provide a foundational blueprint for designing new analogs with potentially improved potency, selectivity, or metabolic stability. woarjournals.orgmdpi.com

Key design principles include:

Modification of the N-Alkyl Groups: The two propyl groups on the tertiary amine are primary targets for modification. Varying their length (e.g., ethyl, butyl), introducing branching (e.g., isopropyl), or incorporating cyclization (e.g., pyrrolidinyl, piperidinyl) can probe the size and conformational requirements of the binding pocket. These changes significantly impact the compound's lipophilicity and basicity (pKa), which can alter cell permeability and target engagement.

Substitution on the Phenyl Ring: The aromatic ring offers multiple positions for substitution to explore electronic and steric effects. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogen, trifluoromethyl) can modulate the electronic character of the ring and the adjacent amine, potentially influencing binding affinity or metabolic pathways. mdpi.com For instance, in studies of other N-phenylacetamide series, the position and nature of substituents on the phenyl ring have been shown to be critical for potency. nih.gov

Alteration of the Acetamide (B32628) Moiety: The acetamide group provides a key hydrogen bond donor (N-H) and acceptor (C=O) and is crucial for interaction with biological targets. Modifications can include altering the alkyl substituent (e.g., replacing the methyl with ethyl or cyclopropyl groups) or replacing the entire acetamide with other functional groups to probe the necessity of these specific interactions. SAR studies on similar scaffolds have shown that even minor changes to the acetamide portion can lead to significant shifts in activity. mdpi.com

The following table, derived from SAR studies on related acetamide-containing enzyme inhibitors, illustrates how systematic modifications can influence biological activity, providing a model for the rational design of this compound analogs.

Compound ID Core Scaffold R Group Modification Inhibitory Potency (IC₅₀ in µM)
Analog 1 Acetamide-SulfonamidePhenyl-alkyl (Ibuprofen-derived)9.95 ± 0.14
Analog 2 Acetamide-SulfonamideFluoro-substituted biphenyl63.42 ± 1.15
Analog 3 Pyrazolopyrimidine AcetamideN-ethyl, N-phenyl0.00006 (Ki)
Analog 4 Pyrazolopyrimidine AcetamideN,N-dibenzyl> 10 (Ki)

This table is illustrative, based on data for acetamide-containing scaffolds to demonstrate SAR principles. mdpi.comresearchgate.net The data highlights how changes in the groups attached to the acetamide core can result in dramatic differences in biological potency.

Synthesis of Conformationally Restricted and Functionalized Analogs

To better understand the bioactive conformation of this compound—the specific three-dimensional shape it adopts when binding to its target—medicinal chemists synthesize conformationally restricted analogs. By incorporating structural elements that limit the molecule's flexibility, it is possible to "lock" it into a specific shape. If a rigid analog shows high activity, its conformation provides valuable clues about the optimal geometry for target binding. nih.gov

Strategies for synthesizing these analogs include:

Cyclization: Portions of the molecule can be incorporated into a ring system. For example, one of the propyl groups could be cyclized back onto the phenyl ring to create a tetrahydroquinoline derivative. Alternatively, the two propyl groups could be joined to form a piperidine ring. These strategies reduce the number of rotatable bonds, thereby decreasing the entropic penalty of binding.

Introduction of Rigid Spacers: Replacing flexible alkyl chains with more rigid units, such as alkynes or small aromatic rings, can also constrain the molecule's geometry.

The synthesis of functionalized analogs involves introducing new chemical groups to probe specific interactions or to serve as handles for further chemical modification. A common synthetic route to N-phenylacetamide derivatives involves the acylation of a substituted aniline (B41778). nih.govijper.org For this compound, the synthesis would typically start with 3-(dipropylamino)aniline, which is then reacted with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to form the final acetamide product. Functionalized analogs can be prepared by using appropriately substituted starting materials in this synthetic sequence. researchgate.net

Isosteric and Bioisosteric Replacements for Modulating Interactions

Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune a molecule's properties without drastically altering its shape and core binding interactions. ufrj.br A bioisostere is a chemical group that can be substituted for another group while retaining similar biological activity. cambridgemedchemconsulting.com This strategy is employed to improve potency, enhance selectivity, alter metabolic stability, reduce toxicity, or solve pharmacokinetic issues. spirochem.comchem-space.com

For this compound, bioisosteric replacements could be systematically applied to its three key domains:

Phenyl Ring Analogs: The central phenyl ring can be replaced by other aromatic systems to modulate electronics, polarity, and metabolic stability. Common replacements include bioisosteres like thiophene, pyridine, or pyrazole rings. Non-classical bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or cubane, can serve as three-dimensional, non-aromatic mimics of the phenyl ring, often improving solubility and metabolic profiles. nih.gov

Amine and Alkyl Group Replacements: The tertiary amine is a key basic center. Its properties can be modulated by replacing the N,N-dipropyl groups with other substituents. For example, replacing a CH₂ group within a propyl chain with an oxygen atom (ether linkage) can increase polarity and introduce a hydrogen bond acceptor.

Acetamide Group Bioisosteres: The acetamide group is critical for hydrogen bonding. It can be replaced with other functional groups that possess similar hydrogen bonding capabilities but different electronic or stability properties. Examples include acyl sulfonamides, tetrazoles, or hydroxamic acids. chem-space.com

The following table presents common bioisosteric pairs relevant for the modification of the this compound scaffold.

Original Group Potential Bioisosteric Replacement(s) Primary Rationale for Replacement
PhenylPyridine, Thiophene, PyrazoleModulate electronics, polarity, improve solubility
-CH₃ (on acetamide)-CF₃, -NH₂Alter electronic properties, add H-bond donor
-CH₂- (in propyl chain)-O- (ether), -S- (thioether), -NH-Increase polarity, add H-bond capabilities
Hydrogen (-H)Fluorine (-F), Deuterium (B1214612) (-D)Block metabolic oxidation, enhance metabolic stability cambridgemedchemconsulting.com
C=O (carbonyl)C=S (thiocarbonyl), SO₂Modulate H-bond acceptor strength, alter electronics

Development of this compound-Based Chemical Probes and Tools

To identify the specific cellular targets of this compound and to visualize its distribution in biological systems, the parent molecule can be converted into a chemical probe. nih.gov Chemical probes are tool compounds that retain the biological activity of the parent molecule but are equipped with additional functionalities for detection or target identification. nih.gov

A common strategy is the design of bifunctional probes for activity-based protein profiling (ABPP). These probes typically contain two key features:

A Reactive Group: This is a chemically reactive moiety designed to form a stable, covalent bond with nearby amino acid residues on the target protein upon binding. Photoreactive groups, such as diazirines or benzophenones, are often used as they remain inert until activated by UV light, allowing for precise temporal control of the covalent labeling.

A Reporter Tag: This is a second functional group that allows for the detection, visualization, or purification of the probe-target complex. A common reporter is a terminal alkyne or azide, which can be used for "click chemistry" reactions. For example, an alkyne-tagged probe, after covalently binding to its target, can be reacted with an azide-bearing fluorescent dye for imaging or an azide-bearing biotin tag for affinity purification and subsequent identification by mass spectrometry.

The design of a probe based on this compound would involve synthesizing an analog that incorporates these reactive and reporter groups at a position that does not disrupt its binding to its biological target. This powerful tool would enable the unambiguous identification of its protein interaction partners, providing direct insight into its mechanism of action.

Vii. Advanced Analytical Method Development for Research Applications of N 3 Dipropylamino Phenyl Acetamide

Development of Hyphenated Techniques for Trace Analysis in Complex Research Matrices

The detection and quantification of N-[3-(Dipropylamino)phenyl]acetamide at trace levels within complex research matrices, such as biological fluids, environmental samples, or chemical reaction mixtures, present a significant analytical challenge. Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for this purpose. researchgate.net These approaches combine the resolving power of chromatography with the selectivity and sensitivity of spectroscopy to achieve high-quality analytical results from complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of trace analysis for aromatic amines and their derivatives. researchgate.netresearchgate.net For a compound like this compound, which possesses moderate polarity and thermal stability, both techniques offer viable analytical routes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for analyzing non-volatile or thermally labile aromatic amines in liquid matrices. researchgate.net The compound would first be separated from matrix components on a high-performance liquid chromatography (HPLC) column, likely a reversed-phase column such as a C18. Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, operating in positive ion mode to protonate the amine or amide functional groups. researchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion in multiple-reaction monitoring (MRM) mode, significantly reducing background noise and improving detection limits. researchgate.net For instance, a two-dimensional online solid-phase extraction (SPE) can be coupled with LC-MS/MS to further clean up samples and minimize matrix effects. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analytes, GC-MS is a powerful alternative. This compound may require derivatization to increase its volatility and thermal stability for GC analysis. The high resolution offered by capillary GC columns allows for excellent separation of isomers and related compounds. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) represents a particularly powerful iteration of this technique. tandfonline.com GCxGC provides enhanced separation capacity for extremely complex samples by passing the effluent from one GC column through a second, different column, allowing for the resolution of compounds that would co-elute in a one-dimensional separation. tandfonline.com This is especially useful in environmental or metabolomic studies where the target analyte is one of thousands of compounds. tandfonline.comuni-giessen.de

The following table compares these hyphenated techniques for the potential analysis of this compound.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
Principle Couples HPLC separation with two stages of mass analysis (MS/MS). researchgate.netCouples two different GC columns for enhanced separation, followed by MS detection. tandfonline.com
Typical Analytes Non-volatile, polar, and thermally labile compounds. researchgate.netVolatile and thermally stable compounds; derivatization may be required. tandfonline.com
Sample Matrix Aqueous samples, biological fluids, food extracts. researchgate.netAir samples, environmental extracts, volatile fractions of materials. tandfonline.com
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.netElectron Ionization (EI), Chemical Ionization (CI).
Key Advantage High selectivity and sensitivity due to MRM mode; suitable for a wide range of compounds without derivatization. researchgate.netSuperior separation power for highly complex mixtures; provides structured chromatograms for compound classification. tandfonline.com
Potential Application Quantifying the compound and its metabolites in plasma or urine for biochemical research.Detecting trace amounts of the compound as a potential contaminant or degradation product in material or environmental samples.

In Situ Spectroscopic Monitoring of Chemical Reactions Involving the Compound

Understanding the kinetics and mechanism of chemical reactions that form or consume this compound is fundamental to optimizing synthesis and application. In situ spectroscopic monitoring allows researchers to observe these processes in real-time within the reaction vessel, providing a wealth of data on reaction rates, intermediates, and endpoint determination without the need for sampling and offline analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for monitoring homogeneous reactions. By placing an NMR tube directly in the spectrometer and initiating the reaction within it, chemists can record spectra at regular intervals. For the synthesis of this compound, likely via the acylation of 3-(dipropylamino)aniline, one could monitor the disappearance of the aniline's characteristic aromatic proton signals and the appearance of new signals corresponding to the acetamide (B32628) product. The integration of these peaks over time provides direct insight into the reaction kinetics. For related reactions, phosphorus-31 NMR (³¹P NMR) has been used to monitor the progress of processes mediated by phosphorus-based reagents. rsc.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are also well-suited for in situ monitoring, often using fiber-optic probes immersed directly in the reaction mixture. During the synthesis of this compound from its precursor amine, FTIR spectroscopy could track the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the product. This allows for real-time tracking of reagent consumption and product formation.

The table below outlines key spectroscopic changes that could be monitored during a typical synthesis of this compound.

Spectroscopic TechniqueKey Reactant Signal (3-(Dipropylamino)aniline)Key Product Signal (this compound)Information Gained
¹H NMR Disappearance of -NH₂ protons signal; specific shifts of aromatic protons.Appearance of acetyl -CH₃ singlet; appearance of amide -NH singlet; shift in aromatic proton signals.Reaction progress, kinetics, detection of intermediates, structural confirmation of product.
¹³C NMR Characteristic chemical shifts for aromatic carbons adjacent to the amino group.Shift of aromatic carbon signals upon acylation; appearance of amide carbonyl (C=O) carbon signal (~168-172 ppm) and acetyl methyl carbon signal (~20-25 ppm).Confirmation of product structure, endpoint determination.
FTIR Spectroscopy Disappearance of primary amine N-H stretching vibrations (~3300-3500 cm⁻¹).Appearance of amide C=O stretching band (Amide I, ~1650-1680 cm⁻¹); appearance of N-H bending band (Amide II, ~1520-1570 cm⁻¹).Real-time monitoring of functional group conversion, reaction kinetics.

Methodologies for Isotopic Labeling and Tracing in Biochemical and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological or chemical system and to elucidate reaction mechanisms. acs.org By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the compound becomes "tagged" and can be tracked using mass spectrometry or NMR spectroscopy. youtube.com

Deuterium (B1214612) Labeling (²H): Deuterium is frequently used in mechanistic studies due to the kinetic isotope effect (KIE), where the breaking of a C-D bond is slower than breaking a C-H bond. For this compound, deuterium can be incorporated into the aromatic ring via acid-catalyzed electrophilic aromatic substitution. nih.gov Using a deuterated acid like deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄) can facilitate the exchange of hydrogen atoms for deuterium atoms on the electron-rich aromatic ring. youtube.comnih.gov This labeling can help determine if a specific C-H bond is broken in the rate-determining step of a reaction. Deuterium can also be incorporated at other positions, such as the N-H group or the propyl chains, to study metabolic pathways or specific enzymatic transformations. acs.org

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Labeling with ¹³C or ¹⁵N is particularly valuable for metabolic tracing studies. For example, a ¹³C-labeled acetyl group could be used to follow the fate of this specific part of the molecule in a biological system. Similarly, ¹⁵N labeling of the amide nitrogen would allow researchers to track the metabolic stability and pathways of the amide bond. These heavy-isotope-labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise quantification in complex biological matrices.

The following table summarizes potential isotopic labeling strategies for this compound and their research applications.

Isotope LabelPosition of LabelMethod of IncorporationResearch Application
Deuterium (²H or D) Aromatic RingAcid-catalyzed H-D exchange using D₂SO₄ or CF₃COOD. nih.govwenxuecity.comElucidating electrophilic substitution reaction mechanisms; studying kinetic isotope effects. acs.org
Deuterium (²H or D) N-H AmideExchange with a deuterated solvent like D₂O or CH₃OD.Probing hydrogen bonding interactions; studying enzymatic or chemical reactions involving the amide proton.
Carbon-13 (¹³C) Acetyl Group (CH₃ or C=O)Synthesis using ¹³C-labeled acetic anhydride (B1165640) or acetyl chloride.Tracing the metabolic fate of the acetyl moiety; mechanistic studies of hydrolysis or transfer reactions.
Nitrogen-15 (¹⁵N) Amide NitrogenSynthesis using a ¹⁵N-labeled aniline (B41778) precursor (3-(dipropylamino)-[¹⁵N]-aniline).Tracing the metabolic fate of the entire molecule; studying the stability and cleavage of the amide bond.

Q & A

Basic: What are the common synthetic routes for N-[3-(Dipropylamino)phenyl]acetamide, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves acylation of 3-(dipropylamino)aniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents are critical for optimizing yield and minimizing side reactions like over-acylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Basic: Which analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm the presence of the dipropylamino group (δ ~2.5–3.5 ppm for N–CH2_2) and acetamide moiety (δ ~2.1 ppm for CH3_3, δ ~168 ppm for carbonyl).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 263.2).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Advanced: How can researchers evaluate the potential bioactivity of this compound against specific therapeutic targets?

Methodological Answer:

  • In vitro assays: Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. For antimicrobial activity, use minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Molecular docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinities to receptors like G-protein-coupled receptors (GPCRs) or ion channels, leveraging the compound’s amphiphilic structure for membrane penetration .

Advanced: What strategies are recommended for resolving discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Control experiments: Verify assay conditions (pH, temperature, solvent) to rule out artifacts. For example, DMSO concentration >1% can inhibit certain enzymes .
  • Structural analogs: Compare results with related compounds (e.g., N-(3-aminophenyl)acetamide derivatives) to identify structure-activity trends.
  • Replication: Validate findings across independent labs using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

Advanced: How does the dipropylamino group influence the compound’s physicochemical properties and interactions with biological targets?

Methodological Answer:

  • Lipophilicity: The dipropylamino group increases logP (~2.8), enhancing blood-brain barrier permeability, as predicted by the Crippen method .
  • Electron donation: The tertiary amine stabilizes charge-transfer complexes with aromatic residues (e.g., tryptophan) in enzyme active sites, as shown in UV-Vis spectroscopy studies .
  • Steric effects: Propyl chains may hinder binding to narrow catalytic pockets, requiring molecular dynamics simulations to optimize substituent length .

Advanced: What are the stability profiles and degradation pathways of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC; common products include hydrolyzed acetamide (forming aniline derivatives) or oxidized propyl chains .
  • pH-dependent hydrolysis: Under acidic conditions (pH <3), the acetamide bond cleaves to yield 3-(dipropylamino)aniline, confirmed by LC-MS .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity for specific biological targets?

Methodological Answer:

  • QSAR modeling: Use datasets of similar acetamides to correlate substituent properties (e.g., Hammett σ values) with bioactivity.
  • Free-energy perturbation (FEP): Predict binding energy changes upon substituting the dipropylamino group with bulkier or polar moieties (e.g., cyclopropyl or hydroxypropyl) .

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n-[3-(Dipropylamino)phenyl]acetamide
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n-[3-(Dipropylamino)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.